2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestradiol: A compound known for its anti-angiogenic and anticancer properties.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness
2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1787929-58-1 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(methoxymethyl)-2-methyl-3H-chromen-4-one |
InChI |
InChI=1S/C12H14O3/c1-12(8-14-2)7-10(13)9-5-3-4-6-11(9)15-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
INNLXONCIVPBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.